molecular formula C6H8F2O3 B2941699 2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid CAS No. 2228753-46-4

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2941699
CAS No.: 2228753-46-4
M. Wt: 166.124
InChI Key: NUCHOBCGIHRWBG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C6H8F2O3 It is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Methoxymethyl Group Addition: The methoxymethyl group can be added through a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Methoxymethyl chloride (MOMCl), Sodium hydride (NaH)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted cyclopropane derivatives

Scientific Research Applications

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The methoxymethyl group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorocyclopropane-1-carboxylic acid
  • 1-(Methoxymethyl)cyclopropane-1-carboxylic acid
  • 2,2-Dichloro-1-(methoxymethyl)cyclopropane-1-carboxylic acid

Uniqueness

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid is unique due to the combination of fluorine atoms and a methoxymethyl group on the cyclopropane ring. This structural arrangement imparts distinct chemical and physical properties, such as increased stability, enhanced reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-11-3-5(4(9)10)2-6(5,7)8/h2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCHOBCGIHRWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228753-46-4
Record name 2,2-difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid
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